![molecular formula C23H17ClN4O2S B2473927 2-(3-((5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 690249-58-2](/img/structure/B2473927.png)
2-(3-((5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a triazole ring, a benzoisoquinoline dione group, and a thioether linkage . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds have been used in reactions involving protodeboronation and hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would need to be determined experimentally. These properties would be influenced by the compound’s molecular structure and the functional groups present .Scientific Research Applications
Synthesis and Biological Applications
Novel compounds, including those with triazine and isoquinoline dione structures, have been synthesized and investigated for their biological applications. For instance, the synthesis of fused 1,2,4-triazines as potential antimicrobial and antitumor agents showcases the relevance of similar compounds in medicinal chemistry (Abd El-Moneim et al., 2015). These studies emphasize the compound's potential in developing new therapeutic agents with specific activity against microbial infections and cancer.
Antitumor and Apoptotic Activity
Further research into chloroalkyl 1H-benz[de]isoquinoline-1,3-diones, a closely related class of compounds, has revealed significant antineoplastic and apoptotic activities, indicating their potential as antineoplastic agents (Mukherjee et al., 2011). Such findings underscore the importance of investigating similar compounds for their ability to induce apoptosis in tumor cells, highlighting a promising avenue for cancer treatment research.
Photochemical Properties and Applications
Compounds with benz[de]isoquinoline-1,3-dione structures have been studied for their photochemical properties, revealing potential applications in developing photochromic systems (Yang et al., 2012). These studies suggest the compound's utility in designing materials with responsive optical properties, which could have applications in various fields such as materials science and photophysics.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O2S/c24-16-10-8-15(9-11-16)20-25-23(27-26-20)31-13-3-12-28-21(29)17-6-1-4-14-5-2-7-18(19(14)17)22(28)30/h1-2,4-11H,3,12-13H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLDCFGRSYTZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCSC4=NNC(=N4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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